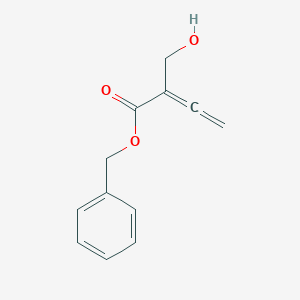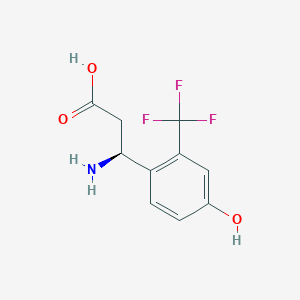
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative that features a trifluoromethyl group, which is known for its high electronegativity and lipophilicity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of environmentally benign organoboron reagents is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The hydroxyl and amino groups also play crucial roles in forming hydrogen bonds with target molecules, further stabilizing the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid: Similar structure but with dimethyl groups instead of a trifluoromethyl group.
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness
The presence of the trifluoromethyl group in (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid confers unique properties, such as increased stability, lipophilicity, and binding affinity. These characteristics make it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H10F3NO3 |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
(3S)-3-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)7-3-5(15)1-2-6(7)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
JGUUZLLUEJITLZ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[C@H](CC(=O)O)N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


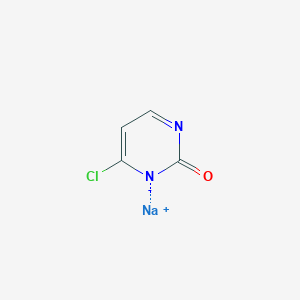
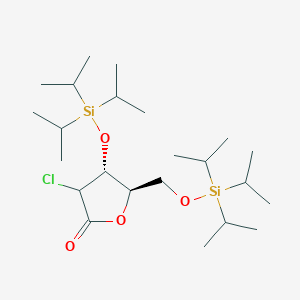
![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)
![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)
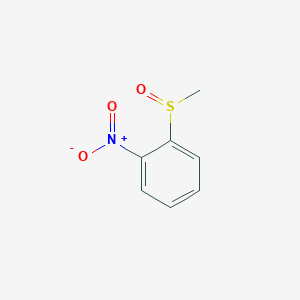
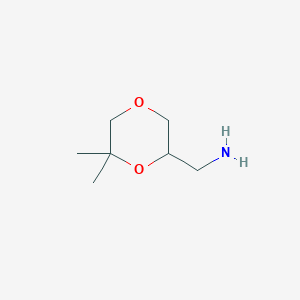
![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)


![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)

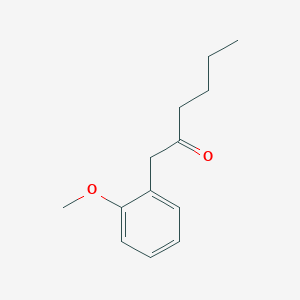
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
